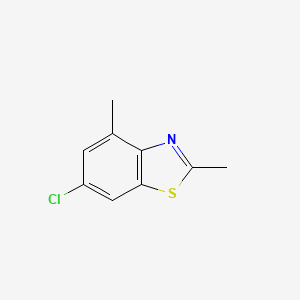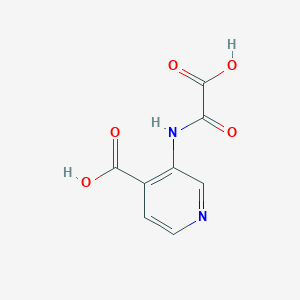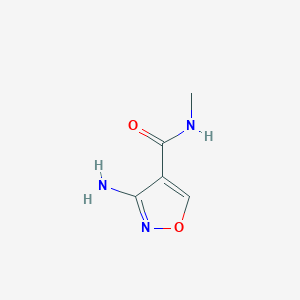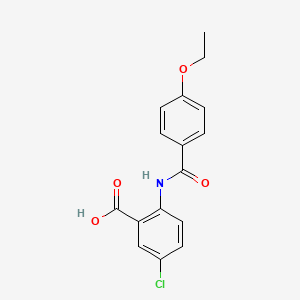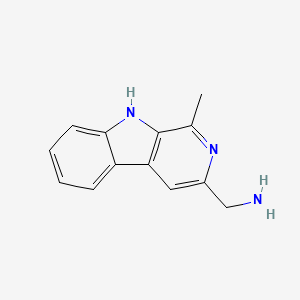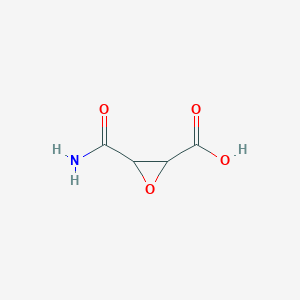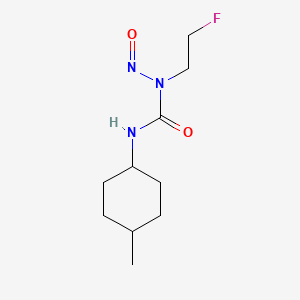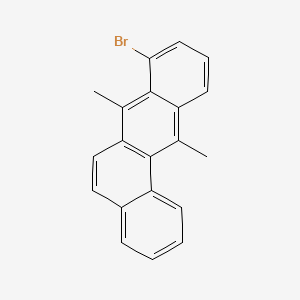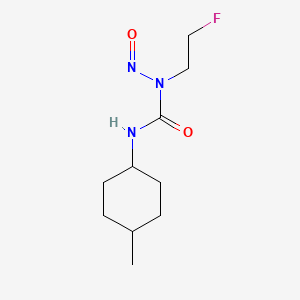
Urea, 1-(2-fluoroethyl)-3-(4-methylcyclohexyl)-1-nitroso-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Urea, 1-(2-fluoroethyl)-3-(4-methylcyclohexyl)-1-nitroso- is a synthetic organic compound with a unique structure that combines a urea backbone with fluoroethyl, methylcyclohexyl, and nitroso functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Urea, 1-(2-fluoroethyl)-3-(4-methylcyclohexyl)-1-nitroso- typically involves the reaction of 1-(2-fluoroethyl)-3-(4-methylcyclohexyl)urea with nitrosating agents under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions and to ensure the stability of the nitroso group.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process would include precise control of temperature, pressure, and reaction time to optimize yield and purity. The use of advanced purification techniques, such as chromatography and crystallization, ensures the final product meets the required specifications.
Análisis De Reacciones Químicas
Types of Reactions
Urea, 1-(2-fluoroethyl)-3-(4-methylcyclohexyl)-1-nitroso- undergoes various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form nitro derivatives.
Reduction: The nitroso group can be reduced to form amines.
Substitution: The fluoroethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions or amines are employed in substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amines.
Substitution: Substituted urea derivatives.
Aplicaciones Científicas De Investigación
Urea, 1-(2-fluoroethyl)-3-(4-methylcyclohexyl)-1-nitroso- has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and as a precursor for specialty chemicals.
Mecanismo De Acción
The mechanism of action of Urea, 1-(2-fluoroethyl)-3-(4-methylcyclohexyl)-1-nitroso- involves its interaction with specific molecular targets and pathways. The nitroso group can form covalent bonds with nucleophilic sites in proteins and DNA, leading to modifications that affect cellular functions. The fluoroethyl group may enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability and efficacy.
Comparación Con Compuestos Similares
Similar Compounds
- N-(2-Fluoroethyl)-N’-(4-methylcyclohexyl)-N-nitrosourea
- N-(2-Fluoroethyl)-N-nitrosourea
- N-(4-Methylcyclohexyl)-N-nitrosourea
Uniqueness
Urea, 1-(2-fluoroethyl)-3-(4-methylcyclohexyl)-1-nitroso- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both fluoroethyl and methylcyclohexyl groups enhances its stability and reactivity compared to similar compounds.
This detailed article provides a comprehensive overview of Urea, 1-(2-fluoroethyl)-3-(4-methylcyclohexyl)-1-nitroso-, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Propiedades
Número CAS |
51759-73-0 |
|---|---|
Fórmula molecular |
C10H18FN3O2 |
Peso molecular |
231.27 g/mol |
Nombre IUPAC |
1-(2-fluoroethyl)-3-(4-methylcyclohexyl)-1-nitrosourea |
InChI |
InChI=1S/C10H18FN3O2/c1-8-2-4-9(5-3-8)12-10(15)14(13-16)7-6-11/h8-9H,2-7H2,1H3,(H,12,15) |
Clave InChI |
JHSQNRZJTAOPRU-UHFFFAOYSA-N |
SMILES canónico |
CC1CCC(CC1)NC(=O)N(CCF)N=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


